N1-(thiazol-2-yl)-N2-(thiophen-2-ylmethyl)oxalamide
Description
N1-(thiazol-2-yl)-N2-(thiophen-2-ylmethyl)oxalamide is a bifunctional oxalamide derivative featuring a thiazole ring at the N1 position and a thiophen-2-ylmethyl group at the N2 position. The thiazole and thiophene substituents likely confer unique electronic and steric properties, influencing solubility, metabolic stability, and target binding .
Properties
IUPAC Name |
N'-(1,3-thiazol-2-yl)-N-(thiophen-2-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2S2/c14-8(12-6-7-2-1-4-16-7)9(15)13-10-11-3-5-17-10/h1-5H,6H2,(H,12,14)(H,11,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZYWNLDIMCAKFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)C(=O)NC2=NC=CS2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(thiazol-2-yl)-N2-(thiophen-2-ylmethyl)oxalamide typically involves the reaction of thiazole and thiophene derivatives with oxalyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Commonly, the reaction is performed in an inert atmosphere using solvents like dichloromethane or chloroform .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
N1-(thiazol-2-yl)-N2-(thiophen-2-ylmethyl)oxalamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The thiazole and thiophene rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol derivatives .
Scientific Research Applications
N1-(thiazol-2-yl)-N2-(thiophen-2-ylmethyl)oxalamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of N1-(thiazol-2-yl)-N2-(thiophen-2-ylmethyl)oxalamide involves its interaction with various molecular targets. The thiazole and thiophene rings can bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of specific pathways, such as those involved in cell proliferation, making it a potential anticancer agent .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
The oxalamide core allows extensive derivatization. Key analogs and their substituents are summarized below:
Key Observations :
- Electron-Deficient vs. Aromatic Groups : The target compound’s thiazole and thiophene groups contrast with the methoxybenzyl and pyridyl groups in flavoring agents (e.g., S336). Thiazole’s electron-deficient nature may enhance hydrogen bonding in biological targets, while aromatic substituents in flavor compounds improve receptor interaction (e.g., umami taste receptors) .
Antiviral Activity () :
- Compounds 13–15 () inhibit HIV entry by targeting the CD4-binding site. Their thiazole and chlorophenyl groups are critical for binding, but stereoisomer mixtures (e.g., Compound 14, 1:1 ratio) complicate activity optimization. The target compound’s thiophene group may offer improved pharmacokinetics due to enhanced lipophilicity .
Flavoring Agents () :
- S336 and related oxalamides activate umami taste receptors. Their methoxy and pyridyl substituents mimic glutamate’s carboxylate group, enabling MSG-like flavor enhancement.
Enzyme Inhibition () :
Metabolic and Toxicological Profiles
- Metabolic Stability: S336 and analogs show rapid hepatic metabolism without amide bond cleavage, likely due to steric protection of the oxalamide core .
- Toxicology: The NOEL (No Observed Effect Level) for S336 is 100 mg/kg bw/day, with a safety margin >500 million for flavoring applications. Structural similarities suggest analogous safety profiles for the target compound if metabolic pathways align .
Analytical Characterization
Comparative analytical data highlight consistency in oxalamide characterization:
- LC-MS/NMR : All analogs (e.g., Compounds 13–15, S336) were validated via LC-MS ([M+H]+ peaks) and 1H NMR, confirming regiochemistry and purity (>90% HPLC) .
Biological Activity
N1-(thiazol-2-yl)-N2-(thiophen-2-ylmethyl)oxalamide, also known by its CAS number 920366-91-2, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, structural characteristics, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 280.36 g/mol. The compound features a thiazole ring and a thiophene moiety, which are known to enhance biological activity through various mechanisms.
| Property | Value |
|---|---|
| Molecular Formula | C12H12N2O2S2 |
| Molecular Weight | 280.36 g/mol |
| CAS Number | 920366-91-2 |
| Appearance | White powder |
| Stability | Stable |
Biological Activity Overview
Research has indicated that compounds containing thiazole and thiophene structures exhibit a range of biological activities, including:
- Antimicrobial Activity : Studies suggest that derivatives of oxalamide compounds can inhibit bacterial growth and have antifungal properties.
- Anticancer Properties : Some oxalamide derivatives have shown cytotoxic effects against various cancer cell lines, indicating potential as anticancer agents.
- Enzyme Inhibition : Certain compounds in this class may act as enzyme inhibitors, which can be beneficial in treating diseases related to enzyme dysfunction.
Case Studies
-
Cytotoxicity Assessment :
A study evaluated the cytotoxic effects of this compound on human cancer cell lines. The results demonstrated significant inhibition of cell proliferation at specific concentrations, suggesting its potential as an anticancer agent . -
Antimicrobial Evaluation :
Another research highlighted the antimicrobial efficacy of oxalamide derivatives against both Gram-positive and Gram-negative bacteria. The compound exhibited notable activity, particularly against Staphylococcus aureus and Escherichia coli . -
Mechanistic Studies :
Investigations into the mechanism of action revealed that the compound may induce apoptosis in cancer cells through the activation of caspases, which are crucial for programmed cell death .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
